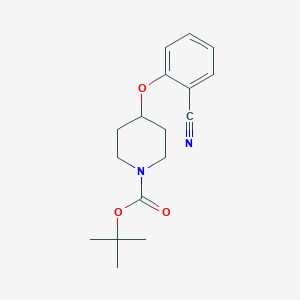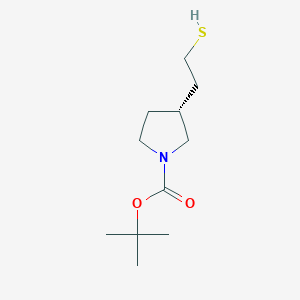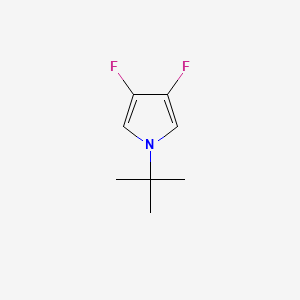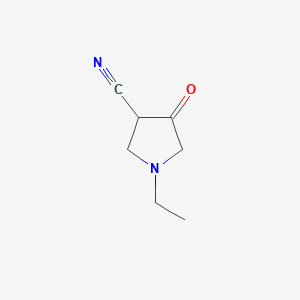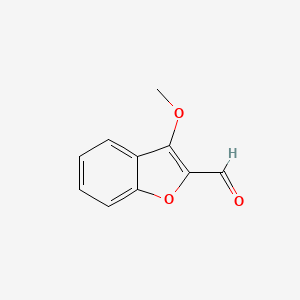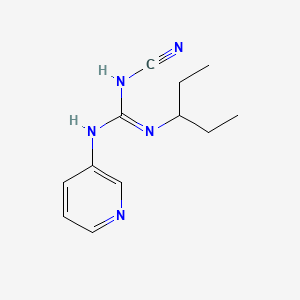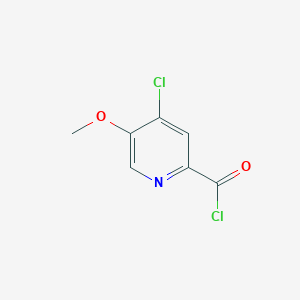
4-Chloro-5-methoxypyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxypyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-methoxypyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:
4-Chloro-5-methoxypyridine+SOCl2→4-Chloro-5-methoxypyridine-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Hydrolysis: Yields 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: Forms biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-5-methoxypyridine-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxypyridine-2-carbonyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxypyridine-5-carbonyl chloride
- 2-Chloro-4-methoxypyridine
Uniqueness
4-Chloro-5-methoxypyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
740744-31-4 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-3-10-5(7(9)11)2-4(6)8/h2-3H,1H3 |
InChI Key |
YCVUMFDUJKWLKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


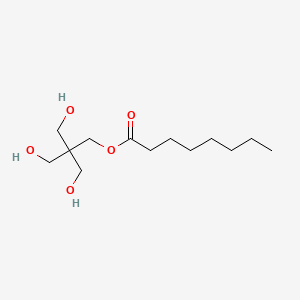
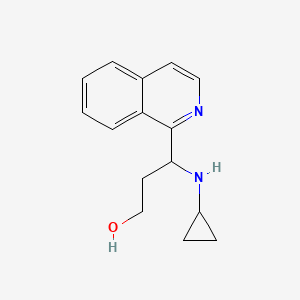
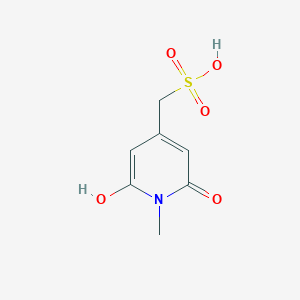
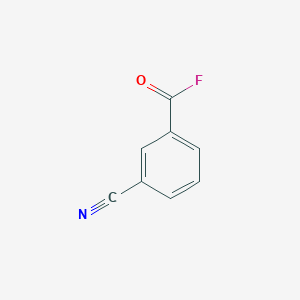


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
